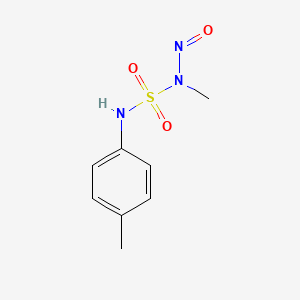![molecular formula C8H14O3 B14625729 Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate CAS No. 59014-46-9](/img/structure/B14625729.png)
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is an organic compound with a unique structure that includes a cyclopropyl ring and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate typically involves the reaction of cyclopropyl derivatives with appropriate reagents to introduce the hydroxyethyl and acetate groups. One common method involves the use of cyclopropylcarbinol, which is reacted with acetic anhydride in the presence of a catalyst to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl cyclopropyl acetate
- Ethyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
- Propyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
Uniqueness
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is unique due to its specific stereochemistry and the presence of both a hydroxyethyl group and an ester group.
Propiedades
Número CAS |
59014-46-9 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-7-4-6(7)2-3-9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
Clave InChI |
JIVJGPZLUCIQPA-BQBZGAKWSA-N |
SMILES isomérico |
COC(=O)C[C@@H]1C[C@@H]1CCO |
SMILES canónico |
COC(=O)CC1CC1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


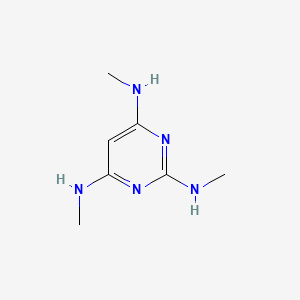
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
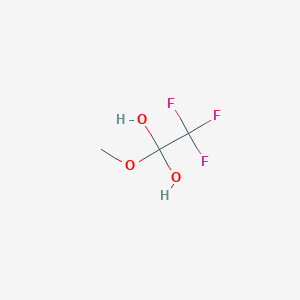
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
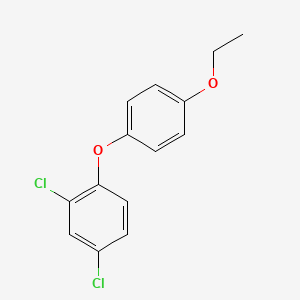
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

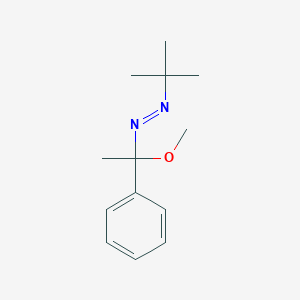
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
